Acylation: Introducing an acyl group to the piperazine nitrogen, as observed in the synthesis of JNJ17203212, a TRPV1 antagonist [].
Alkylation: Adding alkyl groups to the piperazine nitrogen, leading to diverse analogs, such as in the development of selective cannabinoid CB2 receptor agonists [].
Carbamoylation: Reacting with carbamoyl chlorides or isocyanates to form carbamate derivatives, as seen in the synthesis of YM580, an androgen receptor antagonist [].
Sulfonylation: Introducing sulfonyl groups, exemplified by the development of CORT125134, a selective glucocorticoid receptor antagonist [].
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine is not discussed independently. Instead, the provided papers detail the mechanisms of action of its various derivatives, which act on different biological targets. The specific mechanisms are diverse and depend on the target protein and the introduced modifications. For instance, YM580 acts as a competitive antagonist of the androgen receptor [], while CORT125134 functions as a selective glucocorticoid receptor antagonist [].
Applications
Insecticides
1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine has shown potential as a lead compound for developing insecticides with a novel mode of action []. Studies have shown its derivatives exhibit growth-inhibiting and larvicidal activities against the armyworm Pseudaletia separata []. Quantitative structure-activity relationship (QSAR) analysis for growth-inhibiting activities was also established [].
Selective Androgen Receptor Modulators (SARMs)
Arylpiperazine derivatives, including those based on 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine, are being investigated as potential SARMs for managing benign prostatic hyperplasia (BPH) []. These compounds have shown promising activity profiles in reducing prostate weight in rat models []. Further research is needed to fully understand their efficacy and safety.
Glucocorticoid Receptor Antagonists
Optimization of a series of selective glucocorticoid receptor antagonists led to the identification of CORT125134 []. This compound, structurally related to 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine, is currently under evaluation in phase 2 clinical studies for patients with Cushing's syndrome [].
JNJ17203212, a derivative of 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine, has been identified as a potent TRPV1 antagonist []. In preclinical studies, this compound showed efficacy in attenuating cough reflexes in guinea pigs, suggesting its potential for treating cough [].
Derivatives like ML267 (55) exhibit submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue []. They possess antibacterial activity and attenuate Sfp-PPTase-dependent metabolite production in Bacillus subtilis at sublethal doses []. This highlights their potential as novel antibacterial agents.
PI3K/mTOR Inhibitors
PQR309 (bimiralisib), a structurally related compound, is a potent pan-class I PI3K inhibitor that also targets mTOR kinase []. It has shown efficacy in inhibiting tumor cell proliferation in vitro and in vivo and is currently in phase II clinical trials for advanced solid tumors and refractory lymphoma [].
Cannabinoid Receptor Modulators
CB1 Receptor Inverse Agonists: MK-0364, a derivative, has shown efficacy in reducing food intake and body weight in rodent models of obesity []. It acts by inhibiting the binding and functional activity of CB1 receptor agonists [].
CB2 Receptor Agonists: Optimization of 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione derivatives, structurally related compounds, led to the identification of potent and selective CB2 receptor agonists []. These agonists showed efficacy in a rat model of neuropathic pain [].
σ1 Receptor Ligands
1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine ([18F]10), a derivative with low lipophilicity, shows high affinity and selectivity for σ1 receptors in the brain []. It has demonstrated potential as a radioligand for positron emission tomography (PET) imaging of σ1 receptors, offering insights into neurological disorders [].
Antibacterial Agents
Derivatives of 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine have demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus []. This suggests their potential as novel antibiotic agents, particularly against drug-resistant bacteria.
Compound Description: PAPP is a 5-HT1A agonist with high affinity for the serotonin (5-HT) receptor. It has been explored as a potential lead compound for the development of novel insecticides. []
Compound Description: This arylpiperazine-derived compound is a selective androgen receptor modulator (SARM) investigated for the management of benign prostatic hyperplasia (BPH). It shows a better activity profile than the standard drug flutamide, effectively reducing prostate weight in rats. Compound I also exhibits good absorption, negligible extrahepatic elimination, and natural targeting to the prostate. []
Compound Description: This arylpiperazine derivative is another SARM studied for BPH management. It demonstrates good absorption and distribution but exhibits less favorable activity compared to Compound I in terms of prostate weight reduction. []
Relevance: Compound II shares a similar piperazine scaffold with 1-[4-(trifluoromethyl)pyridin-2-yl]piperazine. Unlike the target compound, Compound II has two trifluoromethyl-phenyl substituents on the piperazine nitrogen and additionally features a nitro group on one of the phenyl rings. []
Compound Description: This compound is an arylpiperazine-derived SARM evaluated for BPH treatment. It displays good absorption and distribution but shows less promising activity compared to Compound I in terms of prostate weight reduction. []
Compound Description: JNJ17203212 acts as a transient receptor potential vanilloid 1 (TRPV1) antagonist. It demonstrates effectiveness in inhibiting cough reflexes in guinea pig models, showcasing its potential as an antitussive agent. []
Compound Description: ML267 is a potent inhibitor of bacterial 4′-phosphopantetheinyl transferases (PPTases), enzymes crucial for bacterial viability and virulence. It exhibits antibacterial activity against various bacteria, including methicillin-resistant Staphylococcus aureus, by disrupting PPTase function. []
Relevance: ML267 and 1-[4-(trifluoromethyl)pyridin-2-yl]piperazine share a core structure consisting of a piperazine ring linked to a trifluoromethyl-pyridinyl group. ML267 further incorporates a chloro substituent on the pyridine ring and a N-(4-methoxypyridin-2-yl)carbothioamide group on the piperazine nitrogen. []
Compound Description: PQR309 is a potent pan-class I PI3K inhibitor that also targets mTOR kinase at higher concentrations. It displays antitumor activity and favorable pharmacokinetic properties, including oral bioavailability and blood-brain barrier penetration. These characteristics make it a promising clinical candidate for various cancers, including brain tumors. []
Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist being evaluated as a potential treatment for Cushing's syndrome. It exhibits a more favorable selectivity profile compared to the nonselective GR antagonist mifepristone, potentially leading to fewer side effects. []
Compound Description: PSNCBAM-1 functions as a negative allosteric modulator of the cannabinoid CB1 receptor. Unlike orthosteric antagonists, allosteric modulators offer an alternative approach to modulate CB1 receptor activity, potentially leading to fewer side effects. PSNCBAM-1 and its analogs demonstrate the importance of specific structural features for CB1 receptor activity. For instance, alkyl substitution at the 2-aminopyridine moiety and electron-deficient aromatic groups at the 4-chlorophenyl position are essential for potent activity. []
Relevance: This compound, while structurally distinct from 1-[4-(trifluoromethyl)pyridin-2-yl]piperazine, highlights the relevance of exploring related arylpiperazine derivatives as potential CB1 receptor modulators. The SAR studies on PSNCBAM-1 offer valuable insights for designing and optimizing the activity of related compounds, including those with a trifluoromethyl-pyridinyl-piperazine core. []
Compound Description: MK-0364 is a highly potent and selective cannabinoid-1 receptor (CB1R) inverse agonist, exhibiting efficacy in reducing food intake and promoting weight loss in rodent models of obesity. Its mechanism of action involves the inhibition of CB1R activity, which plays a role in regulating energy balance. Importantly, MK-0364 displays oral activity and demonstrates a favorable safety profile in preclinical studies. [, ]
Relevance: MK-0364 features a [5-(trifluoromethyl)pyridin-2-yl]oxy moiety, which is structurally similar to the 1-[4-(trifluoromethyl)pyridin-2-yl] portion of the target compound. The key difference lies in the presence of an oxygen atom linking the trifluoromethyl-pyridinyl group to the rest of the molecule in MK-0364. Despite this difference, MK-0364 exemplifies the potential of compounds containing a trifluoromethyl-pyridinyl moiety as biologically active agents, particularly in areas like obesity and metabolic disorders. [, ]
Compound Description: [18F]10 is a novel radioligand developed for imaging σ1 receptors in the brain using positron emission tomography (PET). It demonstrates high brain uptake, favorable kinetics, and high specific binding to σ1 receptors in preclinical studies. Its low lipophilicity contributes to its suitability for brain imaging, and the radiolabeled [18F] allows for in vivo tracking and quantification of σ1 receptor binding. []
Relevance: [18F]10 and 1-[4-(trifluoromethyl)pyridin-2-yl]piperazine both contain a piperazine ring as a central structural element. While [18F]10 lacks the trifluoromethyl-pyridinyl moiety, its development as a radioligand for CNS targets highlights the versatility of piperazine derivatives in medicinal chemistry. The successful application of [18F]10 encourages further exploration of 1-[4-(trifluoromethyl)pyridin-2-yl]piperazine and its analogs for potential applications in neuroimaging or targeting CNS disorders. []
Relevance: While this compound doesn't directly contain the 1-[4-(trifluoromethyl)pyridin-2-yl]piperazine structure, its development as a CB2 agonist highlights the potential of exploring structurally similar compounds with variations in the aromatic ring system and substituents to target the cannabinoid system. This could provide valuable insights for optimizing the activity and selectivity of related compounds. []
Compound Description: AMG 579 is a potent, selective, and orally bioavailable inhibitor of phosphodiesterase 10A (PDE10A) with promising characteristics as a clinical candidate. It exhibits high target occupancy in the brain and demonstrates efficacy in preclinical models relevant to CNS disorders. []
Relevance: Although AMG 579 does not share a direct structural resemblance to 1-[4-(trifluoromethyl)pyridin-2-yl]piperazine, its development as a CNS-penetrant PDE10A inhibitor provides valuable insights for optimizing the pharmacokinetic and pharmacodynamic properties of related compounds. The success of AMG 579 suggests that exploration of structural modifications and optimization strategies employed during its development could be beneficial for enhancing the drug-like properties of compounds containing the 1-[4-(trifluoromethyl)pyridin-2-yl]piperazine core. []
Compound Description: GDC-0994 acts as an orally bioavailable and selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2). It shows promise in preclinical studies for the treatment of cancer due to its ability to block the ERK signaling pathway, which is frequently activated in various cancers. []
Relevance: While GDC-0994 lacks the piperazine ring present in 1-[4-(trifluoromethyl)pyridin-2-yl]piperazine, it features a pyridin-2(1H)-one moiety that is structurally related to the pyridinyl component of the target compound. Although the substitution patterns and overall structures differ, GDC-0994's activity highlights the potential of targeting similar signaling pathways, such as those involving kinases, with modifications of the 1-[4-(trifluoromethyl)pyridin-2-yl]piperazine scaffold. []
Compound Description: AM103 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor, showing promise in treating inflammatory diseases like asthma. Its development involved optimizing in vitro and in vivo activity, pharmacokinetic properties, and safety profiles. [, ]
Compound Description: T2384 is a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ), exhibiting complex binding modes to both orthosteric and allosteric sites. []
Relevance: Although T2384 lacks the piperazine ring of 1-[4-(trifluoromethyl)pyridin-2-yl]piperazine, it emphasizes the importance of exploring different binding modes and allosteric interactions when studying related compounds. Understanding how structural modifications influence binding behavior can guide the design of more selective and efficacious drugs targeting similar receptor families. []
Compound Description: Compound 48 represents a novel acyclic amide cannabinoid-1 receptor inverse agonist with potent and selective activity. It exhibits good oral bioavailability and shows efficacy in reducing food intake and body weight in preclinical models. The optimization process focused on enhancing in vivo efficacy and mitigating the risk of reactive metabolite formation. []
Relevance: Compound 48 shares structural similarities with MK-0364 (Taranabant), another CB1 receptor inverse agonist. It also contains a [5-(trifluoromethyl)pyridin-2-yl]oxy moiety, similar to MK-0364, highlighting the relevance of this structural feature for CB1R activity. This suggests that the presence of the trifluoromethyl-pyridinyl group, even when linked through an oxygen atom, is crucial for the observed pharmacological effects. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.